
N-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzamide
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Overview
Description
N-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzamide is a complex organic compound with potential applications in various scientific research fields. It features a benzamide core attached to a modified pyridine and azetidine moiety, enhancing its biochemical activity. Its structural uniqueness makes it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : Begin with the preparation of the 1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. This can be achieved through a cyclization reaction involving a suitable precursor.
Azetidine Intermediate Formation: : The prepared acid is then reacted with azetidine under conditions facilitating the formation of the azetidin-1-yl group, often using an activating agent like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide).
Coupling Reaction: : The azetidine intermediate is further coupled with 2-oxoethyl benzamide using a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to form the final product.
Industrial Production Methods
Scalability: : Employing continuous flow reactors to scale up the coupling reactions, ensuring controlled reaction conditions and high yield.
Purification: : Utilize chromatographic techniques like high-performance liquid chromatography (HPLC) for purification, ensuring high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions at the pyridine moiety, potentially converting the dihydropyridine to a pyridinium salt under strong oxidizing conditions.
Reduction: : Reduction at the oxo groups on the pyridine and ethylbenzamide linkages can yield alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the benzamide ring, allowing modifications to the aryl group.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Use of lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) under mild conditions.
Substitution: : Employing reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: : Forms pyridinium salts and carboxylic acids.
Reduction: : Produces secondary or tertiary alcohols.
Substitution: : Leads to functionalized benzamides with diverse substituents.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential : The compound exhibits promising pharmacological properties due to its unique combination of functional groups. The presence of the azetidine and pyridine moieties enhances its interaction with biological targets, potentially leading to new therapeutic agents for various diseases.
Target Specificity : Research indicates that compounds similar to N-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzamide demonstrate higher binding affinities for specific biological receptors compared to traditional benzamide or pyridine derivatives. This specificity can be exploited in drug design to improve efficacy and reduce side effects.
Anticancer Research
Inhibition of Tumor Growth : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, the structural components can be modified to enhance their activity against various cancer cell lines. The azetidine ring is particularly noted for its ability to interact with enzymes involved in cancer progression.
Case Studies : Research has highlighted the effectiveness of similar compounds in inhibiting cell proliferation in specific cancer types, suggesting that this compound could be further investigated for its potential as an anticancer agent.
Anti-inflammatory Applications
Lipoxygenase Inhibition : The compound's structure allows it to act as a potential inhibitor of lipoxygenase enzymes, which are involved in inflammatory processes. This property suggests its use in developing anti-inflammatory drugs.
Research Findings : In silico studies have indicated that compounds with similar structures exhibit significant lipoxygenase inhibitory activity, paving the way for further exploration of this compound in treating inflammatory diseases.
Synthetic Methodologies
Synthesis Routes : The synthesis of this compound involves several key steps:
- Formation of the Azetidine Intermediate : This is typically achieved through the reaction of a suitable precursor with azetidine under activating conditions.
- Coupling Reaction : The azetidine intermediate is then coupled with 2-oxoethyl benzamide using coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Mechanism of Action
Molecular Targets: : Primarily interacts with enzymes and receptors featuring active sites complementary to its azetidine and pyridine structures.
Pathways Involved: : Modulates biochemical pathways through inhibition or activation of specific enzymes, impacting cellular functions and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropyl-2-oxoethyl)pyridine derivatives: : Share the pyridine core but lack the azetidine ring, making them less versatile in biochemical applications.
Benzamide derivatives: : Without the azetidine and pyridine modifications, they exhibit different pharmacokinetic properties.
Uniqueness
Multi-functionality: : The unique combination of the cyclopropyl, methyl, pyridine, azetidine, and benzamide groups offers diverse chemical reactivity and biological activity.
Target Specificity: : Higher binding affinity and specificity for certain biological targets compared to simpler benzamide or pyridine derivatives.
N-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzamide thus stands out as a compound of significant interest, offering unique insights and applications across various fields of scientific research.
Biological Activity
N-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Core Structure : It contains a dihydropyridine moiety, which is known for various biological activities.
- Functional Groups : The presence of a benzamide and an azetidine ring contributes to its lipophilicity and potential interactions with biological targets.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of dihydropyridine have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. A study on related compounds demonstrated their effectiveness against resistant strains such as Staphylococcus aureus .
Compound | Activity | Reference |
---|---|---|
Dihydropyridine Derivative | Antimicrobial against MRSA | |
Benzamide Derivative | Antifungal activity |
2. Cytotoxicity
Cytotoxicity assays reveal that derivatives of the compound may possess selective toxicity towards cancer cell lines. For example, studies have shown that certain dihydropyridine derivatives exhibit cytotoxic effects on L929 and A549 cells, suggesting potential applications in cancer therapy .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Interaction with DNA : Some derivatives interact with nucleic acids, disrupting replication processes in pathogens.
Study on Anticancer Properties
A recent study evaluated the anticancer effects of a series of dihydropyridine derivatives, including those structurally related to this compound. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Study on Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of similar benzamide derivatives was tested against a panel of pathogens. The results highlighted a significant reduction in bacterial load when treated with these compounds, suggesting their potential as therapeutic agents in infectious diseases .
Properties
IUPAC Name |
N-[2-[3-(1-cyclopropyl-2-methyl-6-oxopyridin-4-yl)oxyazetidin-1-yl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-14-9-17(10-19(25)24(14)16-7-8-16)28-18-12-23(13-18)20(26)11-22-21(27)15-5-3-2-4-6-15/h2-6,9-10,16,18H,7-8,11-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBYNMLDXUVBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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